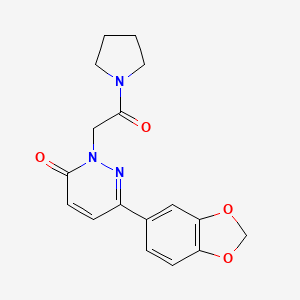
6-(1,3-Benzodioxol-5-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-(1,3-Benzodioxol-5-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one" is a pyridazinone derivative, a class of compounds known for their pharmacological activities. Pyridazinones are heterocyclic compounds that have been the subject of various synthetic strategies due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of pyridazinone derivatives can be achieved through cycloaddition reactions. For instance, the cycloaddition of pyridine N-imine with alkylated precursors followed by condensation with hydrazine is a concise method to access these compounds . Although the specific synthesis of "6-(1,3-Benzodioxol-5-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one" is not detailed in the provided papers, the general approach to synthesizing pyridazinone derivatives is applicable and can be inferred to involve similar strategies.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives can be characterized using various spectroscopic techniques, including FT-IR spectroscopy, NMR spectroscopy, and X-ray diffraction . Density functional theory (DFT) studies, including calculations of vibrational frequencies and NMR chemical shifts, can provide insights into the molecular geometry and electronic structure of these compounds . The molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and non-linear optical properties can also be investigated through theoretical calculations, suggesting potential applications in nonlinear optical materials .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, expanding their synthetic potential. For example, reactions with active halogen-containing reagents can lead to the formation of thieno[2,3-b]pyridine derivatives . Additionally, reactions with hydrazine hydrate can yield pyrazolo[3,4-b]pyridine derivatives, which upon further condensation with aldehydes can afford additional heterocyclic compounds . These reactions demonstrate the versatility of pyridazinone derivatives as building blocks for synthesizing a wide range of heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives can be influenced by their molecular structure. Theoretical calculations can predict properties such as linear polarizabilities and hyperpolarizabilities, indicating the potential of these compounds in the field of nonlinear optics . Thermodynamic properties, including heat capacity, entropy, and enthalpy changes, can be calculated at different temperatures to understand the stability and reactivity of these compounds . Esterification reactions using pyridazinone-based coupling agents have been shown to be efficient and selective, yielding esters in good to excellent yields .
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Heterocyclic Compound Synthesis : Research by Ashok et al. (2006) explored the synthesis of heterocyclic compounds under microwave irradiation conditions, highlighting the significance of pyridine derivatives due to their diverse biological activities, including antitumor and antibacterial properties. This aligns with the interest in synthesizing derivatives of complex pyridine-based structures for potential pharmaceutical applications (Ashok, Pallavi, Reddy, & Rao, 2006).
Antioxidant Activity : Salem et al. (2015) synthesized novel fused heterocyclic compounds, starting from a derivative similar in complexity to the compound of interest, demonstrating significant antioxidant activities. This suggests the potential utility of complex pyridazine derivatives in developing antioxidant agents (Salem, Farhat, Omar Errayes, & Madkour, 2015).
Antimicrobial and Antitumor Activities : A study by Hafez, Alsalamah, and El-Gazzar (2017) focused on the synthesis of thiophene and thieno[3,2-d]pyrimidine derivatives, demonstrating potent antitumor and antibacterial activities. This underscores the therapeutic potential of pyridazine derivatives in cancer treatment and infection control (Hafez, Alsalamah, & El-Gazzar, 2017).
Chemical Synthesis and Drug Development
Drug-like Properties : Pandya et al. (2019) conducted a study synthesizing a library of compounds with drug-like properties, indicating the relevance of complex pyridazine derivatives in drug development. Their research provided insights into the ADME properties, suggesting these compounds as candidates for further pharmacological exploration (Pandya, Dave, Patel, & Desai, 2019).
Esterification Applications : Research by Won et al. (2007) on using pyridazin-1-yl)phosphoric acid esters for esterification highlights the chemical utility of pyridazine derivatives in organic synthesis, potentially facilitating the development of novel pharmaceuticals (Won, Kim, Kim, Yim, Kim, Kang, Chung, Lee, & Yoon, 2007).
Propriétés
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-16-6-4-13(12-3-5-14-15(9-12)24-11-23-14)18-20(16)10-17(22)19-7-1-2-8-19/h3-6,9H,1-2,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLJRIXJSXVKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2521530.png)
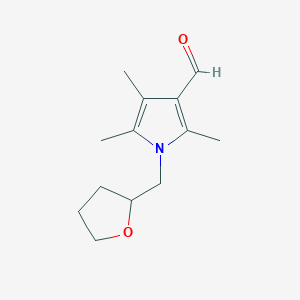
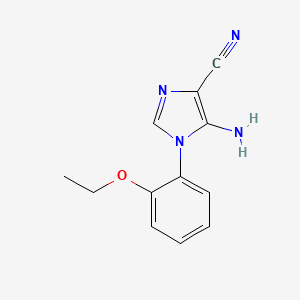
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2521537.png)


![2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2521541.png)
![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2521542.png)
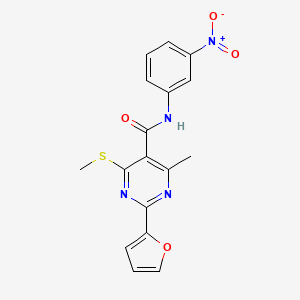
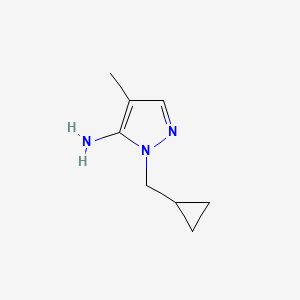
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide](/img/structure/B2521546.png)
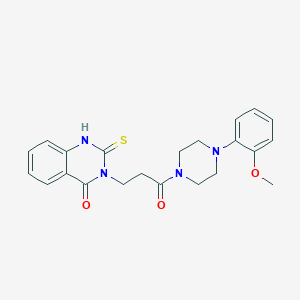
![4-(3-Fluoro-4-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2521552.png)
